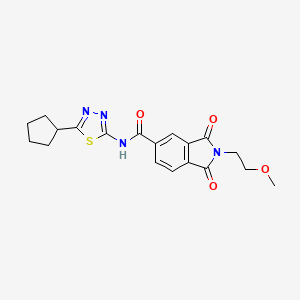

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxamide

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopentyl group at position 4. The molecule is further modified by a 1,3-dioxoisoindoline moiety linked via a carboxamide bridge, with a 2-methoxyethyl substituent at position 2 of the isoindoline ring. This structural complexity confers unique electronic, steric, and solubility properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Properties

Molecular Formula |

C19H20N4O4S |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C19H20N4O4S/c1-27-9-8-23-17(25)13-7-6-12(10-14(13)18(23)26)15(24)20-19-22-21-16(28-19)11-4-2-3-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,20,22,24) |

InChI Key |

OWBPYAJGUIICHJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves cyclization reactions.

Reaction Conditions: These can vary based on the specific synthetic method. For example, a of appropriate precursors could be employed.

Industrial Production: While I don’t have specific industrial methods, large-scale production would likely involve efficient and cost-effective routes.

Chemical Reactions Analysis

Reactivity: The compound may undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: These depend on the specific reactions. For example, reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry: Researchers might explore its reactivity, stereochemistry, and novel synthetic methods.

Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

Medicine: Potential as a drug candidate (e.g., anticancer, antimicrobial).

Industry: Perhaps as a building block for other compounds.

Mechanism of Action

- Unfortunately, I don’t have specific data on this compound’s mechanism. researchers would study its interactions with biological targets (e.g., enzymes, receptors) to understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1,3,4-thiadiazole derivative family, a class known for broad bioactivity. Below is a detailed comparison with structurally and functionally related analogs, supported by experimental data.

Table 1: Structural and Functional Comparison of Selected Thiadiazole Derivatives

| Compound Name | Core Structure | Substituents | Key Biological Activities | Unique Features |

|---|---|---|---|---|

| Target Compound N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindoline-5-carboxamide |

1,3,4-Thiadiazole + 1,3-dioxoisoindoline | - Cyclopentyl (thiadiazole) - 2-Methoxyethyl (isoindoline) |

Anticancer, antimicrobial (predicted) | High lipophilicity (cyclopentyl) and enhanced solubility (methoxyethyl) . |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-cyclopropyl-1,3-dioxoisoindoline-5-carboxamide () | 1,3,4-Thiadiazole + 1,3-dioxoisoindoline | - Cyclopropyl (thiadiazole and isoindoline) | Analgesic, anti-inflammatory | Smaller cyclopropane ring reduces steric hindrance but lowers metabolic stability compared to cyclopentyl . |

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-6-carboxamide () | 1,3,4-Thiadiazole + indole | - Butyl (thiadiazole) - Methylindole |

Antimicrobial | Indole moiety enhances π-π stacking with biological targets, but lacks isoindoline’s electron-withdrawing effects . |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide () | 1,3,4-Thiadiazole + thiophene | - Ethyl (thiadiazole) - Thiophene |

Insecticidal | Thiophene’s electron-rich system improves charge transfer but reduces solubility vs. dioxoisoindoline . |

| N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide () | Benzo[b]thiophene + 1,3-dioxoisoindoline | - Nitro group (benzothiophene) | Anticancer | Nitro group increases oxidative stress in cells but introduces toxicity risks absent in the target’s methoxyethyl group . |

Key Findings from Comparative Studies

Impact of Cycloalkyl Substituents

- The cyclopentyl group on the thiadiazole ring in the target compound provides greater lipophilicity than smaller analogs (e.g., cyclopropyl in ), enhancing membrane permeability. However, bulkier groups like cyclopentyl may reduce metabolic clearance compared to linear chains (e.g., ethyl or butyl) .

- Cyclopropane-containing analogs () exhibit higher conformational rigidity, which can improve target binding but limit adaptability to enzyme active sites .

Role of the 1,3-Dioxoisoindoline Moiety The dioxoisoindoline core in the target compound contributes to electron-deficient aromaticity, facilitating interactions with electron-rich biological targets (e.g., DNA or enzyme active sites). This contrasts with indole () or thiophene () derivatives, which rely on electron-rich systems for activity .

Simpler thiadiazole-carboxamides (e.g., ) prioritize antimicrobial activity, likely due to easier diffusion through bacterial cell walls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.